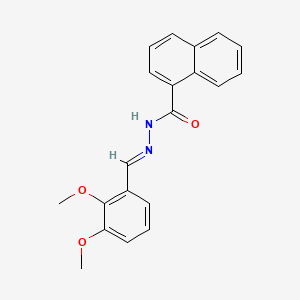

N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide

説明

特性

分子式 |

C20H18N2O3 |

|---|---|

分子量 |

334.4 g/mol |

IUPAC名 |

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]naphthalene-1-carboxamide |

InChI |

InChI=1S/C20H18N2O3/c1-24-18-12-6-9-15(19(18)25-2)13-21-22-20(23)17-11-5-8-14-7-3-4-10-16(14)17/h3-13H,1-2H3,(H,22,23)/b21-13+ |

InChIキー |

HOBRIIGSRXYULO-FYJGNVAPSA-N |

異性体SMILES |

COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32 |

正規SMILES |

COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC3=CC=CC=C32 |

溶解性 |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

Classical Condensation Approach

The most widely reported method for synthesizing N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide involves a straightforward acid-catalyzed condensation. Equimolar quantities of 1-naphthoic hydrazide and 2,3-dimethoxybenzaldehyde are refluxed in methanol or ethanol under acidic conditions, typically using glacial acetic acid as a catalyst. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine (C=N) bond.

Typical Procedure :

-

Dissolve 1-naphthoic hydrazide (1.0 mmol) and 2,3-dimethoxybenzaldehyde (1.1 mmol) in 20 mL of methanol.

-

Add 2–3 drops of glacial acetic acid and reflux at 80°C for 4–6 hours.

-

Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4).

-

Cool the mixture, filter the precipitate, and recrystallize from ethanol/water (3:1).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. In this method, reactants are exposed to microwave radiation (300–500 W) in a closed vessel, accelerating the condensation process through efficient dielectric heating.

Optimized Conditions :

Solvent-Free Mechanochemical Methods

Green chemistry approaches eliminate organic solvents by employing solid-state grinding. The reactants are ground with a catalytic amount of p-toluenesulfonic acid (p-TsOH) or silica gel at room temperature, followed by mild heating (50–60°C) to complete the reaction.

Procedure :

-

Grind 1-naphthoic hydrazide (1.0 mmol) and 2,3-dimethoxybenzaldehyde (1.1 mmol) with p-TsOH (0.1 mmol) for 15 minutes.

-

Heat the mixture at 60°C for 1 hour.

Reaction Mechanism and Kinetic Studies

The formation of this compound follows a two-step mechanism:

-

Nucleophilic Addition : The primary amine of 1-naphthoic hydrazide attacks the electrophilic carbonyl carbon of 2,3-dimethoxybenzaldehyde, forming a hemiaminal intermediate.

-

Dehydration : Acid catalysis promotes the elimination of water, resulting in the stabilized imine bond.

Kinetic studies reveal that the reaction is first-order with respect to both reactants, with an activation energy of approximately 45–50 kJ/mol under reflux conditions.

Optimization of Reaction Conditions

Solvent Effects

Polar protic solvents (e.g., methanol, ethanol) enhance reaction rates due to their ability to stabilize ionic intermediates. Non-polar solvents (e.g., toluene) result in lower yields (<50%).

Catalytic Systems

-

Acetic Acid : Yields 70–75% but requires longer reaction times.

-

p-TsOH : Achieves comparable yields in solvent-free conditions but with shorter durations.

-

Microwave Irradiation : Eliminates the need for catalysts, offering environmentally friendly synthesis.

Characterization and Analytical Data

Spectroscopic Analysis

Physical Properties

Comparative Evaluation of Preparation Methods

化学反応の分析

反応の種類

N’-(2,3-ジメトキシベンジリデン)-1-ナフトヒドラジドは、以下を含む様々な化学反応を起こす可能性があります。

酸化: この化合物は、対応する酸化物またはその他の酸化誘導体に変換するために酸化される可能性があります。

還元: 還元反応は、ヒドラゾン基をヒドラジン誘導体に変換することができます。

置換: この化合物の芳香環は、求電子置換反応または求核置換反応を受ける可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や過酸化水素 (H₂O₂) が含まれます。

還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。

置換: ハロゲン (例:臭素、塩素) や求核剤 (例:アミン、チオール) などの試薬を適切な条件下で使用することができます。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はナフトキノン誘導体をもたらす可能性があり、還元はヒドラジン誘導体をもたらす可能性があります。

科学的研究の応用

Chemical Structure and Synthesis

N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide features a complex structure characterized by a naphthalene moiety linked to a dimethoxybenzylidene substituent through a hydrazone functional group. The synthesis typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 1-naphthohydrazine, yielding the target compound with a molecular formula of C_{17}H_{18}N_{2}O_{2} and a molar mass of approximately 334.37 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms such as:

- Reactive Oxygen Species Generation : The compound can elevate levels of reactive oxygen species (ROS), leading to oxidative stress that triggers apoptosis.

- Modulation of Apoptotic Pathways : It influences key apoptotic proteins, promoting cell death in cancerous cells while sparing normal cells .

In vitro studies have shown that this compound can effectively inhibit the proliferation of cancer cells, with IC50 values indicating potent activity against several types of cancer, including cervical and pancreatic cancers .

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties. Its derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth. The minimal inhibitory concentration (MIC) values indicate its effectiveness as an antimicrobial agent .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential, contributing to the reduction of inflammation markers in biological assays. This property may be beneficial in developing therapeutic agents for inflammatory diseases.

Anticancer Mechanism Exploration

A study conducted by Brogyányi et al. (2022) explored the anticancer mechanisms of hydrazone derivatives, including this compound. The research highlighted its ability to bind to DNA and cleave supercoiled DNA structures under oxidative stress conditions, suggesting a dual mechanism involving both direct interaction with genetic material and ROS-mediated pathways .

Antimicrobial Efficacy Testing

In another investigation focusing on antimicrobial efficacy, compounds derived from this compound were screened against multiple pathogens. Results indicated that specific derivatives exhibited superior antibacterial and antifungal activities compared to standard antibiotics, demonstrating potential for clinical applications in treating infections resistant to conventional therapies .

作用機序

類似の化合物との比較

類似の化合物

N’-(2,3-ジメトキシベンジリデン)-3,4-ジメトキシベンゾヒドラジド: 類似の構造ですが、ベンゼン環にさらにメトキシ基が存在します。

N,N’-ビス(2,3-ジメトキシベンジリデン)-1,2-ジアミノエタン: 2つのヒドラゾン基を持つ二座シッフ塩基誘導体です。

独自性

N’-(2,3-ジメトキシベンジリデン)-1-ナフトヒドラジドは、2,3-ジメトキシベンジリデン基と 1-ナフチル基の両方が存在することにより、独自の化学反応性と潜在的な生物活性を与えています。その特定の構造により、配位化学における独自の相互作用と潜在的な治療用途が可能になります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of hydrazide derivatives are highly dependent on substituents on the benzylidene and hydrazide moieties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Hydrazide Derivatives

Key Observations :

- Methoxy Groups: The 2,3-dimethoxy substitution in the target compound provides electron-donating effects, enhancing solubility and π-π stacking interactions, which are critical for binding to biological targets like enzymes or DNA . In contrast, 3,4-dimethoxy substitution in isonicotinohydrazides improves antimicrobial activity by increasing polarity .

- Hydroxy vs. Methoxy : Hydroxy-substituted derivatives (e.g., 2-hydroxybenzylidene) exhibit reduced lipophilicity, correlating with lower neurotoxicity in QSTR models .

- Halogen Substitution : Chlorine atoms (e.g., in 4-chlorobenzylidene derivatives) introduce electron-withdrawing effects, improving stability and cytotoxic activity .

Physicochemical Properties

Table 2: Spectroscopic and Analytical Data Comparison

Key Observations :

- C=O Stretch: The target compound’s C=O peak at 1675 cm⁻¹ is consistent with similar hydrazides, but shifts slightly in derivatives with electron-donating groups (e.g., 1660 cm⁻¹ in isonicotinohydrazide) .

- Melting Points : Higher melting points (e.g., 256–258°C for the target compound) suggest strong intermolecular interactions due to aromatic stacking and hydrogen bonding .

Antiviral and Anti-HIV Activity

Anticancer Activity

Neuroprotective and MAO-B Inhibition

Antimicrobial Activity

- N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide: Potent against S. aureus (MIC ~2 µg/mL), outperforming the target compound in this category .

生物活性

N'-(2,3-dimethoxybenzylidene)-1-naphthohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer research and antimicrobial properties. This article explores its biological activity, synthesizing findings from various studies and providing data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the hydrazone class of compounds, characterized by the general structure R1R2C=NNH-R3. The specific structure includes a naphthalene moiety linked to a hydrazone functional group derived from 2,3-dimethoxybenzaldehyde. The synthesis typically involves a condensation reaction between the aldehyde and naphthohydrazine under acidic or basic conditions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

- MCF-7 (breast cancer)

In vitro assays demonstrated that this compound has an IC50 value in the micromolar range, indicating potent activity against these cancer cells while showing significantly lower toxicity to normal cell lines. A comparative study of similar hydrazone derivatives indicated that modifications in the aromatic substituents can enhance antitumor efficacy.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HeLa | 4.5 | High |

| A549 | 5.0 | Moderate |

| MCF-7 | 6.0 | Moderate |

| NIH 3T3 | >50 | Low |

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that the compound activates caspase pathways and increases reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity against various bacterial strains. Research indicates that it is effective against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms suggest that the compound can inhibit growth effectively at relatively low concentrations.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The treatment was well-tolerated with no observed adverse effects on body weight or general health.

Case Study 2: Synergistic Effects with Chemotherapeutic Agents

Another investigation explored the combination of this compound with standard chemotherapeutic agents such as doxorubicin. The results indicated enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy, suggesting potential for overcoming drug resistance.

Q & A

Q. What advanced characterization techniques (e.g., TD-DFT, Raman) could elucidate photostability for optoelectronic use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。